molecular formula C9H8N2Se B11064953 4-(4-Methylphenyl)-1,2,3-selenadiazole CAS No. 27892-74-6

4-(4-Methylphenyl)-1,2,3-selenadiazole

Cat. No.: B11064953
CAS No.: 27892-74-6
M. Wt: 223.14 g/mol
InChI Key: FSEQQQYNEQZOSO-UHFFFAOYSA-N
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Description

Contextual Significance of 1,2,3-Selenadiazole Frameworks in Organic Chemistry Research

The 1,2,3-selenadiazole ring system is a five-membered heterocyclic framework containing one selenium and two adjacent nitrogen atoms. nih.gov This structural motif is of considerable interest in organic synthesis primarily due to its utility as a stable precursor for highly reactive intermediates. nih.govresearchgate.net The most prominent reaction of 1,2,3-selenadiazoles is their thermal or base-catalyzed decomposition, which proceeds with the extrusion of molecular nitrogen to generate terminal alkynes. researchgate.netacs.org This transformation, often referred to as the Lalezari procedure, provides a valuable synthetic route to acetylenic compounds from ketones via their corresponding semicarbazones. nih.govut.ac.ir

Beyond their role as alkyne precursors, 1,2,3-selenadiazoles have been investigated for a range of biological activities. Various derivatives have demonstrated potential as antibacterial, antifungal, anticancer, and insecticidal agents. nih.govnih.gov The biological activity is often dependent on the nature of the substituents attached to the heterocyclic ring. researchgate.net Furthermore, the unique chemical properties of the selenadiazole ring make it a versatile building block in the synthesis of other selenium-containing heterocycles and in the development of novel materials. researchgate.netresearchgate.net

Overview of Organoselenium Chemistry within Academic Disciplines

Organoselenium chemistry has evolved into a significant and dynamic field within the chemical sciences. nih.govnih.gov Initially explored for its fundamental properties, the discipline has expanded to become an important tool in synthetic and medicinal chemistry. benthamdirect.comresearchgate.net Organoselenium compounds are widely employed as reagents and catalysts in a variety of organic transformations, including selenocyclizations, oxidations, and selenoxide eliminations. nih.govresearchgate.net The ability of selenium to exist in multiple oxidation states and its unique electronic properties contribute to the diverse reactivity of these compounds.

In medicinal chemistry, the incorporation of selenium into organic molecules has led to the discovery of compounds with a wide array of biological properties. nih.govtandfonline.com While early research focused on the antioxidant capabilities of organoselenium compounds, mimicking the function of the selenoenzyme glutathione peroxidase, recent studies have explored their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. tandfonline.comnih.govmdpi.com The selenium-containing drug ebselen, for instance, has been investigated for its cytoprotective and anti-inflammatory properties. mdpi.com The field continues to grow, with ongoing research into the synthesis of novel organoselenium compounds and their application in catalysis, materials science, and drug discovery. researchgate.netnih.gov

Specific Research Focus on 4-(4-Methylphenyl)-1,2,3-selenadiazole within Selenadiazole Chemistry

The synthesis of 4-substituted-1,2,3-selenadiazoles, such as this compound, generally follows a well-established synthetic protocol. The process begins with the conversion of a ketone—in this case, 4'-methylacetophenone—to its corresponding semicarbazone. Subsequent oxidative cyclization of the semicarbazone with selenium dioxide leads to the formation of the 1,2,3-selenadiazole ring. nih.govresearchgate.net

While detailed studies focusing exclusively on the parent this compound are not extensively documented in the provided literature, significant academic research has been conducted on its derivatives. This body of work provides insight into the reactivity and structural characteristics of the core molecule. For example, research has been published on the synthesis and characterization of complex molecules where the this compound moiety is a key structural component. These studies often involve advanced characterization techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, to elucidate the precise three-dimensional structure and electronic properties of these molecules.

One such study focused on 3-(4-methylphenyl)-3-[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]-2-phenylpropanenitrile, providing detailed structural analysis. nih.govarkat-usa.org Another investigation reported the crystal structure of 4-{(4-Chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole. nih.gov The data from these studies underscore the role of the this compound unit as a stable and synthetically accessible building block in the construction of more complex chemical architectures.

Below are interactive tables summarizing key research findings for derivatives of this compound.

Table 1: Selected Spectroscopic Data for 3-(4-methylphenyl)-3-[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]-2-phenylpropanenitrile arkat-usa.org This table presents selected ¹³C NMR spectroscopic data for a known derivative containing the this compound core.

Functional GroupChemical Shift (ppm)
Aryl Methyl Carbon (on propanenitrile)21.5
Aryl Methyl Carbon (on selenadiazole)21.3
Cyanide Carbon114.2

Table 2: Crystallographic Data for 4-{(4-Chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole nih.gov This table summarizes key crystallographic parameters obtained from the single-crystal X-ray diffraction analysis of a complex derivative.

ParameterValue
Chemical FormulaC₂₂H₁₉ClN₄Se₂
Crystal SystemMonoclinic
Space GroupNot specified
a (Å)9.7226 (18)
b (Å)12.969 (4)
c (Å)17.690 (3)
β (°)100.959 (19)
Volume (ų)2189.9 (8)

Properties

CAS No.

27892-74-6

Molecular Formula

C9H8N2Se

Molecular Weight

223.14 g/mol

IUPAC Name

4-(4-methylphenyl)selenadiazole

InChI

InChI=1S/C9H8N2Se/c1-7-2-4-8(5-3-7)9-6-12-11-10-9/h2-6H,1H3

InChI Key

FSEQQQYNEQZOSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C[Se]N=N2

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 4 4 Methylphenyl 1,2,3 Selenadiazole

Classical and Contemporary Synthesis of 1,2,3-Selenadiazole Core Structures

The foundational aspect of synthesizing 4-(4-methylphenyl)-1,2,3-selenadiazole lies in the effective construction of the 1,2,3-selenadiazole heterocyclic core. Over the years, a predominant and reliable method has been the oxidative ring closure of suitable precursors using selenium dioxide. However, the field of organoselenium chemistry has also seen the emergence of alternative pathways that circumvent the direct use of selenium dioxide.

Oxidative Ring Closure Reactions via Selenium Dioxide

The most widely employed and classical method for the synthesis of the 1,2,3-selenadiazole ring is the oxidative cyclization of ketone or aldehyde derivatives in the presence of selenium dioxide (SeO₂). This transformation typically involves the reaction of a semicarbazone or a hydrazone precursor, which upon treatment with selenium dioxide, undergoes a ring closure to form the desired heterocyclic system.

The reaction of semicarbazones with selenium dioxide is a well-established route for the preparation of 1,2,3-selenadiazoles. researchgate.net This method involves the initial conversion of a ketone or aldehyde to its corresponding semicarbazone, which is then subjected to oxidative cyclization. The starting material for the synthesis of this compound via this route is 4-methylacetophenone.

The general synthetic scheme involves two main steps:

Formation of the Semicarbazone: 4-Methylacetophenone is reacted with semicarbazide (B1199961) hydrochloride in the presence of a base, such as sodium acetate, to yield 4-methylacetophenone semicarbazone. asianpubs.org

Oxidative Cyclization: The isolated semicarbazone is then treated with selenium dioxide in a suitable solvent, such as glacial acetic acid or tetrahydrofuran (B95107) (THF), to effect the ring closure and formation of this compound. researchgate.netuobasrah.edu.iq

The reaction conditions for the cyclization step can be optimized for yield and purity. For instance, the reaction can be carried out with vigorous stirring and gentle heating, followed by a period of continued stirring at room temperature. uobasrah.edu.iq

Table 1: Synthesis of this compound via Semicarbazone Precursor

Step Reactants Reagents/Solvents Key Conditions Product
1 4-Methylacetophenone, Semicarbazide hydrochloride Sodium acetate, Water/Ethanol (B145695) Stirring, 0.5 h 4-Methylacetophenone semicarbazone
2 4-Methylacetophenone semicarbazone Selenium dioxide, Glacial acetic acid Vigorous stirring, gentle heating (up to 60°C), 4 h This compound

Similar to semicarbazones, hydrazone derivatives, particularly tosylhydrazones, serve as excellent precursors for the synthesis of 1,2,3-selenadiazoles through oxidative cyclization with selenium dioxide. nih.govresearchgate.net This approach offers an alternative starting material for the construction of the selenadiazole ring.

The synthesis begins with the reaction of the parent ketone, in this case, 4-methylacetophenone, with a suitable hydrazine (B178648) derivative. The resulting hydrazone is then subjected to oxidative ring closure. Tosylhydrazones are frequently used due to their stability and reactivity. nih.gov

The synthetic sequence is as follows:

Formation of the Hydrazone: 4-Methylacetophenone is reacted with p-toluenesulfonyl hydrazide in a solvent like ethanol to form the corresponding tosylhydrazone. researchgate.net

Oxidative Cyclization: The tosylhydrazone is then treated with selenium dioxide in a solvent such as 1,4-dioxane. The reaction is typically carried out with gentle heating and stirring, often in the dark to prevent photochemical decomposition. nih.gov

Table 2: Synthesis of 4-Aryl-1,2,3-Selenadiazoles via Hydrazone Precursors

Precursor Ketone Hydrazine Derivative Reagents/Solvents for Cyclization Key Conditions for Cyclization Product Reference
Acetophenone p-Toluenesulfonyl hydrazide Selenium dioxide, 1,4-Dioxane Gentle heating (35-45°C), Stirring in the dark, 20 h 4-Phenyl-1,2,3-selenadiazole nih.govresearchgate.net
Various aromatic polyketones p-Toluenesulfonyl hydrazide Selenium dioxide, 1,4-Dioxane Gentle heating (35-45°C), Vigorous stirring in the dark, ~20 h Multi-arm 1,2,3-selenadiazole derivatives nih.gov

Alternative Cyclization Pathways for Organoselenium Compounds

While the selenium dioxide-mediated oxidative cyclization is the most common method, alternative pathways for the synthesis of the 1,2,3-selenadiazole core have been explored. These methods often involve different selenium-containing reagents and reaction mechanisms, providing valuable alternatives to the classical approach.

One such alternative involves the reaction of aroyl chlorides with potassium selenocyanate (B1200272) (KSeCN) and ethyl diazoacetate. This reaction is proposed to proceed through the in-situ formation of an aroyl isoselenocyanate intermediate. A subsequent 1,3-dipolar cycloaddition of the diazo compound to the C=Se bond of the isoselenocyanate leads to the formation of a dihydro-1,2,3-selenadiazole derivative. researchgate.net Further transformations of this intermediate can then yield the aromatic 1,2,3-selenadiazole ring system. This method represents a significant departure from the oxidative cyclization of pre-formed hydrazones or semicarbazones.

Synthesis of 4-Aryl-1,2,3-Selenadiazoles with Specific Reference to 4-(4-Methylphenyl) Analogs

The synthesis of 4-aryl-1,2,3-selenadiazoles, including the specific target compound this compound, is readily achieved using the methodologies described above. The choice of the starting aryl ketone directly determines the substituent at the 4-position of the resulting selenadiazole ring.

For the synthesis of this compound, the readily available and inexpensive 4-methylacetophenone is the logical starting material. The conversion of 4-methylacetophenone to its semicarbazone, followed by oxidative cyclization with selenium dioxide in glacial acetic acid, has been reported as a direct route to the target compound. uobasrah.edu.iq

Detailed research findings have demonstrated the viability of this synthetic route, with the final product being characterized by various spectroscopic methods to confirm its structure.

Multi-Arm and Hybrid Selenadiazole Synthesis Strategies

The synthetic methodologies for 1,2,3-selenadiazoles can be extended to create more complex molecular architectures, such as multi-arm and hybrid structures. These strategies involve the use of polyfunctional starting materials or the incorporation of the selenadiazole moiety into larger, more complex molecules.

Multi-Arm Selenadiazoles: The synthesis of molecules containing multiple 1,2,3-selenadiazole rings, often referred to as multi-arm or multi-1,2,3-selenadiazoles, has been successfully achieved. nih.gov This is typically accomplished by starting with aromatic polyketones, which are then converted to their corresponding poly-tosylhydrazones. Subsequent simultaneous oxidative cyclization of all hydrazone functionalities with selenium dioxide yields the multi-arm 1,2,3-selenadiazole derivatives. nih.gov For example, 1,2-, 1,3-, and 1,4-diacetylbenzene (B86990) can be used as precursors to synthesize bis(1,2,3-selenadiazole-4-yl)benzene isomers. nih.gov

Hybrid Selenadiazoles: Hybrid molecules incorporating the 1,2,3-selenadiazole ring along with other functional groups or heterocyclic systems have also been synthesized. This approach aims to combine the chemical and potential biological properties of different molecular scaffolds. An example of a hybrid selenadiazole is a derivative containing an epoxide ring. nih.gov This was synthesized by reacting a pre-formed 4-(1,2,3-selenadiazole-4-yl)phenol with epichlorohydrin. nih.gov Another strategy for creating hybrid molecules is through molecular hybridization, for instance, by linking the selenadiazole core to other bioactive moieties like α-tocopherol (vitamin E). pjoes.com The concept of using click chemistry, such as the formation of 1,2,3-triazoles, to link different molecular fragments is a powerful tool in medicinal chemistry and could be conceptually applied to create novel hybrid structures containing the 1,2,3-selenadiazole ring. mdpi.com

Table 3: Examples of Multi-Arm and Hybrid Selenadiazole Synthesis

Starting Material Key Reagents Product Type Specific Example Reference
Aromatic polyketones (e.g., 1,4-diacetylbenzene) p-Toluenesulfonyl hydrazide, Selenium dioxide Multi-Arm Selenadiazole 1,4-Bis(1,2,3-selenadiazole-4-yl)benzene nih.gov
4-(1,2,3-Selenadiazole-4-yl)phenol Epichlorohydrin, Potassium carbonate, Potassium iodide Hybrid Selenadiazole (with epoxide) 3-[4-(1,2,3-Selenadiazole-4-yl)phenoxy]-1,2-propenoxide nih.gov
α-Tocopherol/semicarbazone derivatives Selenium dioxide Hybrid Selenadiazole (with Vitamin E) 4-(α-tocopheryl)methyl)-1,2,3-selenadiazole pjoes.com

Green Chemistry Approaches in Selenadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, including 1,2,3-selenadiazoles. These approaches aim to reduce or eliminate the use and generation of hazardous substances, leading to more sustainable and environmentally friendly chemical processes. Key green methodologies applicable to the synthesis of this compound and related compounds include microwave-assisted synthesis, ultrasound-assisted synthesis, and solvent-free reactions.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and enhanced reaction rates compared to conventional heating methods. mdpi.com The application of microwave-assisted synthesis to the preparation of selenium-containing heterocycles has shown considerable promise. mdpi.comresearchgate.net For the synthesis of this compound, a microwave-assisted approach would likely involve the reaction of 4-methylacetophenone semicarbazone with selenium dioxide in a suitable solvent under microwave irradiation. The primary advantages of this method are the rapid and uniform heating of the reaction mixture, which can lead to a more efficient and faster conversion to the desired product. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hoursMinutes
Energy Consumption HighLow
Yield Moderate to GoodPotentially Higher
Solvent Usage Often requires high-boiling point solventsCan often use greener solvents or less solvent

Ultrasound-Assisted Synthesis:

Solvent-Free Synthesis:

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free, or solid-state, reactions offer a significant environmental advantage by minimizing waste and avoiding the hazards associated with solvent use. A solventless approach for the synthesis of 1,2,3-selenadiazoles has been reported, where the corresponding semicarbazones and selenium dioxide are reacted at room temperature without any solvent. tandfonline.com This one-step method is described as instant, environmentally friendly, and convenient. tandfonline.com Applying this to the synthesis of this compound would involve grinding or mixing the solid reactants, potentially with a catalyst, to initiate the reaction.

Table 2: Overview of Green Synthesis Methodologies for Selenadiazoles

Green Chemistry ApproachKey Principles & AdvantagesPotential Application to this compound Synthesis
Microwave-Assisted Synthesis Rapid and uniform heating, reduced reaction times, higher yields. mdpi.comReaction of 4-methylacetophenone semicarbazone with SeO2 under microwave irradiation.
Ultrasound-Assisted Synthesis Enhanced reaction rates through acoustic cavitation, improved mixing. elsevierpure.comSonication of the reaction mixture of the semicarbazone and SeO2.
Solvent-Free Synthesis Elimination of volatile organic solvents, reduced waste, simplified work-up. tandfonline.comGrinding or mixing solid 4-methylacetophenone semicarbazone and SeO2.

The adoption of these green chemistry approaches not only offers environmental benefits but can also lead to more efficient and cost-effective synthetic processes for this compound and other valuable heterocyclic compounds.

Intrinsic Reactivity and Mechanistic Investigations of 4 4 Methylphenyl 1,2,3 Selenadiazole

Thermal and Photochemical Decomposition Pathways of 1,2,3-Selenadiazoles

The decomposition of 1,2,3-selenadiazoles, including 4-(4-methylphenyl)-1,2,3-selenadiazole, can be initiated by either heat or light, leading to the extrusion of molecular nitrogen and the formation of highly reactive intermediates. These pathways are central to the synthetic utility of this class of compounds, particularly as precursors to alkynes and selenoketenes.

Generation and Reactivity of Selenoketenes

Upon photolysis, 1,2,3-selenadiazoles readily undergo decomposition to yield selenoketenes. This process involves the cleavage of the heterocyclic ring and the elimination of a nitrogen molecule. The formation of selenoketene as a primary product has been confirmed through trapping experiments. For instance, irradiation of 1,2,3-selenadiazole in the presence of diethylamine results in the formation of N,N-diethylselenoacetamide in nearly quantitative yields, indicating the successful trapping of the transient selenoketene intermediate. rsc.org

Studies using 13C-labelled 1,2,3-selenadiazole have demonstrated a lack of carbon randomization in the resulting selenoketene, which provides crucial mechanistic information about the decomposition process. rsc.org The high reactivity of selenoketenes makes them valuable intermediates in organic synthesis, although their transient nature often necessitates in situ generation and trapping.

Formation of Selenirenes and Related Intermediates

While selenoketenes are the primary products of 1,2,3-selenadiazole photolysis, further irradiation can lead to the formation of selenirenes. Mechanistic studies suggest that selenirene is not a direct precursor to selenoketene but is instead formed through a secondary photolysis of the selenoketene itself. rsc.org This reversible formation of selenirene from selenoketene has been observed under specific conditions, such as in an EPA-glass or PVC-film at 77 K, where carbon-randomized selenoketene has been detected. rsc.org However, this process is less common in liquid solution due to the extremely low steady-state concentration of the selenoketene intermediate during photolysis. rsc.org

Ring Transformation Reactions of the 1,2,3-Selenadiazole Moiety

The 1,2,3-selenadiazole ring system is a versatile precursor for various ring transformation reactions, primarily driven by its ability to extrude nitrogen and elemental selenium under thermal or photochemical conditions. One of the most significant transformations is its conversion to alkynes. researchgate.net This reaction proceeds through the loss of N2 and Se, providing a valuable synthetic route to acetylenic compounds that may be difficult to access through other methods.

Furthermore, 1,2,3-selenadiazole derivatives can act as 1,3-dipoles, enabling their participation in cycloaddition reactions to form a variety of other heterocyclic systems. nih.gov This reactivity has been utilized in the synthesis of diverse organoselenium compounds. nih.gov For example, the reaction of aroyl isoselenocyanates with ethyl diazoacetate can lead to the formation of substituted 2,5-dihydro-1,2,3-selenadiazole derivatives through a 1,3-dipolar cycloaddition mechanism. researchgate.net

Substituent Effects on Reactivity Profiles of 4-Aryl-1,2,3-Selenadiazoles

The reactivity of 4-aryl-1,2,3-selenadiazoles, including this compound, is significantly influenced by the nature of the substituent on the aryl ring. These substituents can alter the electronic properties of the molecule, thereby affecting the stability of the selenadiazole ring and the intermediates formed during its decomposition.

The thermal stability of the 1,2,3-selenadiazole ring is a key aspect of its reactivity profile. The presence of electron-donating or electron-withdrawing groups on the 4-aryl substituent can modulate the ease of decomposition. For instance, electron-withdrawing groups on the aromatic ring of related diazonium salts have been shown to decrease their thermal stability. whiterose.ac.uk A similar trend can be anticipated for 4-aryl-1,2,3-selenadiazoles, where electron-withdrawing groups would be expected to facilitate the extrusion of nitrogen. The Hammett equation can be employed to quantify these electronic effects on reaction rates and equilibria. wikipedia.org

Substituent (R) on 4-Aryl GroupElectronic EffectExpected Influence on Thermal StabilityExpected Effect on Rate of Decomposition
-OCH3 (Methoxy)Electron-donatingIncreaseDecrease
-CH3 (Methyl)Electron-donating (weak)Slight IncreaseSlight Decrease
-H (Hydrogen)NeutralBaselineBaseline
-Cl (Chloro)Electron-withdrawing (weak)Slight DecreaseSlight Increase
-NO2 (Nitro)Electron-withdrawing (strong)DecreaseIncrease

Radical-Catalyzed Reactions Involving 1,2,3-Selenadiazoles

While the thermal and photochemical decomposition of 1,2,3-selenadiazoles can proceed through concerted or stepwise mechanisms, the involvement of radical intermediates is also plausible, particularly under conditions that favor homolytic bond cleavage. The relatively weak C-Se and N-Se bonds in the selenadiazole ring could be susceptible to homolytic scission, leading to the formation of radical species.

Although specific examples of radical-catalyzed chain reactions involving this compound are not extensively documented in the reviewed literature, the compound can serve as a source of selenium-containing radicals or selenium atoms upon decomposition. This is exemplified by the use of 1,2,3-selenadiazole derivatives as selenium sources for the synthesis of cadmium selenide (B1212193) (CdSe) nanoclusters. rsc.org The decomposition of the selenadiazole in this context provides the selenium necessary for the formation of the inorganic nanocrystals, a process that can involve radical pathways.

The fragmentation of the molecular ion of 1,2,3-selenadiazoles in mass spectrometry also provides evidence for radical cation intermediates and fragmentation pathways that are analogous to their thermal and photochemical behavior. scispace.com

Reaction TypeInitiatorKey IntermediatesPrimary Products
Photochemical DecompositionUV LightSelenoketene, SelenireneAlkynes, Selenoamides (if trapped)
Thermal DecompositionHeatAlkynes, Elemental SeleniumAlkynes
Ring TransformationHeat or Reagents (e.g., boranes)1,3-DipolesOther Heterocycles
Radical ReactionsHeat or LightSelenium-containing radicalsElemental Selenium, Alkynes

Advanced Spectroscopic and X Ray Crystallographic Characterization of 4 4 Methylphenyl 1,2,3 Selenadiazole Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 4-(4-methylphenyl)-1,2,3-selenadiazole by mapping the chemical environments of its constituent protons and carbon atoms.

The ¹H NMR spectrum of this compound is distinguished by characteristic signals that correspond to the protons of the 4-methylphenyl (tolyl) group and the selenadiazole ring. Analysis of a closely related compound, 2-methyl-5-[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]sulfanyl-1,3,4-thiadiazole, shows the typical signals for the tolyl moiety. ias.ac.in The aromatic protons of the para-substituted phenyl ring appear as a pair of doublets, a typical AA'BB' system, in the range of δ 7.3–7.8 ppm. ias.ac.in The methyl protons on the phenyl ring give rise to a sharp singlet at approximately δ 2.45 ppm. ias.ac.in

A crucial signal for confirming the structure is the singlet corresponding to the C5-H proton of the 1,2,3-selenadiazole ring. In the analogous compound 4-phenyl-1,2,3-selenadiazole, this proton appears as a sharp singlet at δ 8.93 ppm. nih.gov This significant downfield shift is attributed to the deshielding effects of the heterocyclic ring system.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
-CH₃ (Tolyl)~2.45SingletN/A ias.ac.in
Aromatic H (ortho to CH₃)~7.36Doublet~8.0 ias.ac.in
Aromatic H (ortho to Selenadiazole)~7.72Doublet~8.0 ias.ac.in
H-5 (Selenadiazole ring)~8.93SingletN/A nih.gov

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For the 4-methylphenyl group, the methyl carbon signal appears distinctly upfield at approximately δ 21.5 ppm. ias.ac.inresearchgate.net The aromatic carbons produce a set of signals between δ 120 and 145 ppm. researchgate.net

The two carbon atoms of the 1,2,3-selenadiazole ring are particularly diagnostic. Based on data from 4-phenyl-1,2,3-selenadiazole, the C4 and C5 carbons are expected to resonate at approximately δ 162.5 ppm and δ 133.4 ppm, respectively. nih.gov The C4 carbon, being attached to the bulky tolyl substituent and positioned between a nitrogen and a selenium atom, is significantly deshielded.

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)Reference
-CH₃ (Tolyl)~21.5 ias.ac.inresearchgate.net
Aromatic C (ipso, attached to Selenadiazole)~129.1 ias.ac.in
Aromatic CH (ortho to CH₃)~129.6 ias.ac.in
Aromatic CH (ortho to Selenadiazole)~128.8 ias.ac.in
Aromatic C (para, attached to CH₃)~139.4 ias.ac.in
C-5 (Selenadiazole ring)~133.4 nih.gov
C-4 (Selenadiazole ring)~162.5 nih.gov

Infrared (IR) Spectroscopic Profiling

Infrared spectroscopy identifies the functional groups and key vibrational modes present in the molecule. The IR spectrum of 4-phenyl-1,2,3-selenadiazole, a close structural analogue, displays characteristic absorption bands that are expected to be present for the tolyl derivative as well. nih.gov These include aromatic C-H stretching vibrations above 3000 cm⁻¹, typically around 3060 cm⁻¹. The vibrations associated with the C=C bonds of the aromatic ring and the C=N bonds within the selenadiazole ring appear in the 1400–1700 cm⁻¹ region.

Table 3: Key IR Absorption Bands for 4-(Aryl)-1,2,3-selenadiazoles
Vibrational ModeExpected Frequency (cm⁻¹)Reference
Aromatic C-H Stretch3060 - 3100 nih.govscispace.com
Aliphatic C-H Stretch (CH₃)2910 - 2930 scispace.com
C=N / C=C Ring Stretch1520 - 1690 nih.gov
Aromatic Ring Vibrations1450 - 1500 nih.govscispace.com
C-H In-plane Bending~1235 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pathways of the molecule upon ionization. For this compound (C₉H₈N₂Se), the calculated molecular weight is approximately 224.16 g/mol (using the most common isotope of Se, ⁸⁰Se). The mass spectrum is therefore expected to show a prominent molecular ion peak [M]⁺ at m/z ≈ 224.

The fragmentation of 1,2,3-selenadiazoles is known to proceed via characteristic pathways. A primary fragmentation step often involves the extrusion of a stable nitrogen molecule (N₂), followed by the loss of a selenium atom. scispace.com This would result in the formation of a tolylacetylene radical cation. The fragmentation of related diphenyl-selenadiazoles shows that charge is preferentially retained on the phenyl-containing moieties. scispace.com

Key expected fragments include:

[M]⁺ : m/z ≈ 224

[M - N₂]⁺ : m/z ≈ 196

[M - N₂ - Se]⁺ or [C₉H₈]⁺ : m/z ≈ 116 (tolylacetylene radical cation)

[C₇H₇]⁺ : m/z ≈ 91 (tropylium ion, from the tolyl group)

Single Crystal X-ray Diffraction for Solid-State Structure Determination

In the solid state, the molecule is expected to be largely planar, with a defined dihedral angle between the plane of the phenyl ring and the selenadiazole ring. The crystal packing is likely stabilized by intermolecular interactions, such as π–π stacking between the aromatic phenyl rings and the selenadiazole rings of adjacent molecules. researchgate.net In the chloro-analogue, a centroid-centroid distance of 3.884 Å was observed for these interactions. researchgate.net

Intermolecular Interactions and Crystal Packing Architectures of this compound

A comprehensive analysis of the intermolecular interactions and crystal packing architecture of this compound is currently hindered by the limited availability of specific crystallographic data for this compound in open-access databases and scholarly literature. Detailed structural elucidation through single-crystal X-ray diffraction is essential for a definitive description of its supramolecular assembly.

However, valuable insights into the potential intermolecular interactions and packing motifs can be inferred from the crystallographic studies of closely related 4-substituted-phenyl-1,2,3-selenadiazole derivatives. These studies reveal a recurring set of non-covalent interactions that are likely to play a significant role in the crystal engineering of the target compound.

Weak intermolecular C—H⋯N hydrogen bonds are a common feature in the crystal structures of selenadiazole derivatives. For instance, in the crystal structure of a related compound containing a this compound moiety, these interactions are observed to stabilize the crystal packing. It is plausible that similar interactions, involving the hydrogen atoms of the methylphenyl group and the nitrogen atoms of the selenadiazole ring, contribute to the supramolecular structure of this compound.

Chalcogen bonding, a non-covalent interaction involving selenium, is another potential contributor to the supramolecular assembly. While not explicitly detailed for the target compound, studies on other selenodiazole derivatives have highlighted the importance of Se⋯N and Se⋯Cl interactions in directing the crystal packing. These directional interactions can lead to the formation of specific supramolecular synthons, such as dimers or extended chains.

To provide a definitive and detailed analysis of the intermolecular interactions and crystal packing of this compound, experimental determination of its crystal structure is necessary. Such an investigation would enable the precise measurement of bond distances and angles of intermolecular contacts, identification of the primary packing motifs, and a thorough understanding of the supramolecular architecture.

Below is a table summarizing the crystallographic data for a closely related compound, 4-(4-chlorophenyl)-1,2,3-selenadiazole, to illustrate the type of information that would be required for a detailed analysis of the title compound.

Compound 4-(4-Chlorophenyl)-1,2,3-selenadiazole
Molecular Formula C₈H₅ClN₂Se
Molecular Weight 243.55
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.3353 (9)
b (Å) 14.0058 (12)
c (Å) 5.9540 (4)
β (°) 97.320 (3)
Volume (ų) 854.84 (12)
Z 4

Computational and Theoretical Chemistry of 4 4 Methylphenyl 1,2,3 Selenadiazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and geometry of selenadiazole derivatives. researchgate.net By employing methods such as B3LYP with basis sets like 3-21G, researchers can perform geometry optimization to determine the most stable conformation of 4-(4-methylphenyl)-1,2,3-selenadiazole. rdd.edu.iqresearchgate.netjobrs.edu.iq These calculations provide detailed information on bond lengths, bond angles, and dihedral angles. researchgate.netsemanticscholar.org

DFT studies on a series of 4-(para-substituted phenyl)-1,2,3-selenadiazole adducts have been conducted to understand how structural changes affect their electronic properties. researchgate.net The optimized geometries, along with the spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are key outcomes of these calculations. researchgate.net For related 4-(para-substituted phenyl)-1,2,5-selenadiazole derivatives, DFT calculations revealed that selenium atoms exhibit positive partial charges (ranging from 0.708 to 0.756), while the nitrogen atoms carry negative charges. rdd.edu.iq This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Selected Theoretical Geometrical Parameters for Selenadiazole Derivatives

Parameter Description Typical Calculated Value Range
Bond Lengths (Å) Distances between bonded atoms within the molecule. N-Se: ~1.82 - 1.86 ÅC=N: ~1.25 - 1.29 Å
**Bond Angles (°) ** Angles formed by three consecutive bonded atoms. Varies depending on the specific atoms.
Dihedral Angles (°) Torsional angle between the selenadiazole ring and the phenyl ring. Influences the planarity and conjugation of the molecule.

Note: Data derived from studies on related selenadiazole structures. researchgate.netnih.gov

Semi-Empirical Methods for Molecular Orbital Analysis

Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a computationally less expensive alternative to DFT for analyzing molecular orbitals. scispace.commanchester.ac.uk These methods are particularly useful for larger molecules and for obtaining initial insights into electronic properties. rdd.edu.iqresearchgate.netjobrs.edu.iq Studies on 4-(4-substituted phenyl)-1,2,5-selenadiazole derivatives have utilized PM3 alongside DFT to analyze molecular geometry and electronic structure. rdd.edu.iqresearchgate.net

These calculations provide valuable data on HOMO and LUMO energies, energy gaps, binding energies, and heats of formation. rdd.edu.iq For instance, in the study of substituted phenyl-selenadiazoles, the PM3 method showed that selenium atoms have positive partial charges (0.203 to 0.756) and nitrogen atoms have negative charges (-0.162 to -0.186), a trend also confirmed by DFT, although the absolute values differ. rdd.edu.iq The combination of semi-empirical and DFT methods provides a comprehensive understanding of the molecule's electronic characteristics. rdd.edu.iqresearchgate.netjobrs.edu.iq

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis and Chemical Reactivity Indices

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.govimperial.ac.uk The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests higher reactivity. researchgate.netjobrs.edu.iq

Computational studies on 4-(4-substituted phenyl)-1,2,5-selenadiazoles show that substituents on the phenyl ring significantly influence the HOMO-LUMO energy gap. rdd.edu.iqresearchgate.netjobrs.edu.iq Electron-donating groups, such as the methyl group in this compound, can affect the energies of these frontier orbitals. rdd.edu.iq From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, including chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). rdd.edu.iqcumhuriyet.edu.tr These parameters provide a quantitative measure of the molecule's reactivity and are powerful tools for predicting its behavior in chemical reactions. rdd.edu.iq

Table 2: Frontier Molecular Orbital Energies and Reactivity Indices for a Representative Phenyl-Selenadiazole Derivative

Parameter Symbol Formula Description
HOMO Energy EHOMO - Energy of the highest occupied molecular orbital.
LUMO Energy ELUMO - Energy of the lowest unoccupied molecular orbital.
Energy Gap ΔE ELUMO - EHOMO Indicates chemical reactivity and stability.
Chemical Potential μ (EHOMO + ELUMO) / 2 Measures the escaping tendency of electrons.
Chemical Hardness η (ELUMO - EHOMO) / 2 Resistance to change in electron distribution.
Global Softness S 1 / (2η) Inverse of hardness, indicates reactivity.
Electrophilicity Index ω μ2 / (2η) Measures the electrophilic power of a molecule.

Note: These parameters are calculated using DFT and semi-empirical methods. rdd.edu.iqcumhuriyet.edu.tr

Electrostatic Surface Potential (MEPS) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential Surface (MEPS) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEPS map illustrates regions of positive and negative electrostatic potential on the electron density surface. mdpi.comnih.govineos.ac.ru

For molecules like this compound, the MEPS map can identify electron-rich areas susceptible to electrophilic attack and electron-deficient areas prone to nucleophilic attack. ulima.edu.pe Theoretical studies on related selenodiazoles have used MEPS to understand intermolecular interactions, such as chalcogen bonding. mdpi.comnih.gov The analysis reveals that the selenium atom often possesses a region of positive electrostatic potential, known as a σ-hole, which can interact with electron-rich sites on other molecules. mdpi.comnih.gov The nitrogen atoms in the selenadiazole ring are typically associated with negative potential, indicating their role as Lewis basic centers. rdd.edu.iq

Prediction of Structure-Property Relationships through Quantum Chemical Parameters

Quantum chemical calculations are instrumental in establishing relationships between the molecular structure of this compound and its macroscopic properties. rdd.edu.iqresearchgate.netjobrs.edu.iq By systematically modifying the structure, for example, by changing substituents on the phenyl ring, and calculating the resulting quantum chemical parameters, researchers can develop predictive models. rdd.edu.iq

Parameters such as the HOMO-LUMO gap, dipole moment, and various reactivity indices are correlated with the molecule's electronic behavior and potential applications. rdd.edu.iqcumhuriyet.edu.trresearchgate.net For instance, a smaller HOMO-LUMO gap in a series of substituted selenadiazoles was linked to increased chemical reactivity. rdd.edu.iqresearchgate.net These computational insights are crucial for the rational design of new selenadiazole derivatives for specific applications in materials science or catalysis, allowing for the fine-tuning of their electronic properties. jobrs.edu.iq

Theoretical Studies on Chalcogen Bonding in Related Selenadiazoles

Chalcogen bonding is a noncovalent interaction involving a chalcogen atom (like selenium) as an electrophilic center. mdpi.com Theoretical studies have increasingly focused on this interaction in various selenadiazole systems. nih.govmdpi.comacs.org DFT calculations are employed to analyze the nature and strength of these bonds. mdpi.commdpi.com

In related cationic 1,2,4-selenadiazoles, computational studies have characterized multiple chalcogen bonding interactions, such as Se···N and Se···π contacts, which direct the self-assembly of these molecules in the solid state. nih.govnih.govmdpi.com Methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analysis are used to characterize these weak interactions. mdpi.comnih.govacs.org These theoretical investigations reveal that chalcogen bonding is a significant force in the crystal engineering of selenium-containing heterocycles, a principle that extends to the potential supramolecular chemistry of this compound. mdpi.com

Research Applications in Advanced Materials and Catalysis

Role as Precursors in Organic Synthesis and Novel Compound Formation

1,2,3-Selenadiazoles, including 4-(4-methylphenyl)-1,2,3-selenadiazole, are recognized for their utility as synthetic intermediates. nih.gov Their reactivity allows for the generation of various organic structures, making them valuable precursors in the synthesis of novel compounds. The thermal or photochemical extrusion of nitrogen and selenium from the 1,2,3-selenadiazole ring yields highly reactive alkyne intermediates, which can then participate in a variety of cycloaddition and other organic reactions.

One notable application is in the formation of more complex heterocyclic systems. For instance, derivatives of this compound have been used in the synthesis of larger molecules incorporating multiple selenadiazole moieties, such as 4-{(4-chlorophenyl)[4-(4-methylphenyl)-1,2,3-selenadiazol-5-yl]methyl}-4,5,6,7-tetrahydro-1,2,3-benzoselenadiazole. nih.gov This demonstrates the role of the parent compound as a foundational unit for constructing intricate molecular architectures. The synthesis of such compounds often involves the reaction of a semicarbazone precursor with selenium dioxide. nih.gov

The general synthetic utility of selenadiazoles extends to the formation of various selenium-containing heterocycles and as a source of selenium in the preparation of organoselenium compounds. nih.gov The straightforward synthesis of 1,3,4-selenadiazole (B1620084) derivatives through one-pot cascade reactions from accessible precursors highlights the versatility of the selenadiazole core in synthetic chemistry. nih.govresearchgate.net

Table 1: Examples of Novel Compounds Synthesized from Selenadiazole Precursors

Precursor Type Reagents and Conditions Product Class Reference
Semicarbazone of a complex ketone Selenium dioxide, THF, reflux Bis-1,2,3-selenadiazole derivative nih.gov
Aldehydes, hydrazine (B178648), elemental selenium KI, K2S2O8, DMSO 1,3,4-Selenadiazole derivatives nih.gov
Selenium-containing carbinols KOH, Cu(OAc)2·H2O, sodium ascorbate 4-Arylselanyl-1H-1,2,3-triazoles nih.gov
Amidoximes and carboxylic acids Vilsmeier reagent 3,5-Disubstituted-1,2,4-oxadiazoles nih.gov

Exploration in the Development of Organic Electronic Materials

The electronic properties of selenadiazole derivatives have prompted investigations into their use in organic electronic materials. The presence of the selenium atom and the aromatic system can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for these applications.

In the field of organic photovoltaics, particularly dye-sensitized solar cells (DSSCs), there is a continuous search for novel organic sensitizers with tailored electronic and optical properties. Selenadiazole derivatives are being explored as potential components of these sensitizers. mdpi.com The incorporation of a selenadiazole unit into a D-A-π-A (Donor-Acceptor-π bridge-Acceptor) framework can lead to materials with low HOMO-LUMO energy gaps, which is desirable for absorbing a broader range of the solar spectrum. mdpi.com

Theoretical studies on benzo[1,2-c:4,5-c']bis nih.govnih.govnih.govselenadiazole (BBSD)-based organic dyes have shown that the structural modifications of donor and acceptor units can effectively tune the optoelectronic properties. mdpi.com While research on this compound itself in this specific application is emerging, the favorable electronic properties of related selenadiazole compounds suggest its potential as a building block for new low band gap materials. The design of such materials often involves linking the selenadiazole core to various donor and π-conjugated spacer units to optimize light absorption and charge transfer characteristics. mdpi.com

Table 2: Photophysical and Electrochemical Properties of Selenadiazole-Based Dye Sensitizers

Dye Structure Feature Absorption Max (nm) HOMO (eV) LUMO (eV) Band Gap (eV) Reference
Benzo[1,2-c:4,5-c']bis nih.govnih.govnih.govselenadiazole core Tunable Varies with donor/acceptor Varies with donor/acceptor Lowered with specific modifications mdpi.com
nih.govnih.govnih.govSelenadiazolo[3,4-c]pyridine-based ~450-500 Not specified Not specified Not specified researchgate.net
Triazatruxene donor with cyanobenzoic acid acceptor up to 600 Not specified Not specified Not specified nih.gov

Organic Conductors and Optoelectronic Devices

The potential for π-π stacking and intermolecular interactions in solid-state structures of phenyl-substituted selenadiazoles makes them candidates for investigation as organic conductors. The arrangement of molecules in the crystal lattice can facilitate charge transport, a key property for organic semiconductors. The electronic properties of such materials are highly dependent on the molecular structure and any substituents on the phenyl ring.

The development of organic conductors and materials for optoelectronic devices often relies on molecules with extended π-conjugated systems. The this compound unit can be incorporated into larger polymeric or oligomeric structures to enhance these properties. The selenium atom can participate in non-covalent interactions, which can influence the molecular packing and, consequently, the material's electronic conductivity.

Utilization in the Synthesis of Selenium-Containing Nanomaterials

This compound and related compounds can serve as precursors for the synthesis of selenium-containing nanomaterials, such as selenium nanoparticles (SeNPs) and quantum dots (SeQDs). researchgate.net The thermal or chemical decomposition of the selenadiazole ring provides a controlled source of elemental selenium (Se⁰), which is a crucial step in the bottom-up synthesis of these nanomaterials.

The synthesis of SeNPs often involves the reduction of a selenium precursor in the presence of a stabilizing agent. nih.govrsc.org By using a selenadiazole derivative as the precursor, the selenium is released in a controlled manner, allowing for the formation of nanoparticles with specific sizes and morphologies. researchgate.net These selenium nanoparticles have a range of potential applications in biomedicine and electronics due to their unique properties. rsc.orgsemanticscholar.org

Similarly, in the synthesis of selenium quantum dots, a selenium precursor is required to react with a metal precursor in a high-boiling point solvent. nih.govbohrium.com The use of this compound as a selenium source could offer advantages in terms of reactivity and control over the nanocrystal growth process. youtube.com

Table 3: Synthesis Methods for Selenium Nanoparticles and the Role of Precursors

Synthesis Method Selenium Precursor Type General Process Resulting Nanomaterial Reference
Chemical Reduction Inorganic selenium salts (e.g., Na2SeO3) or organoselenium compounds Reduction of Se(IV) or Se(VI) to Se(0) using reducing agents like ascorbic acid. Selenium Nanoparticles (SeNPs) nih.gov
Green Synthesis Plant extracts containing reducing agents Bioreduction of selenium salts by phytochemicals. Selenium Nanoparticles (SeNPs) mdpi.com
Thermal Decomposition 1,2,3-Selenadiazoles Controlled release of elemental selenium at elevated temperatures. Selenium Nanoparticles (SeNPs) or Quantum Dot precursor researchgate.netresearchgate.net
Laser Ablation Bulk selenium powder Laser-induced breakdown of selenium in a liquid medium. Selenium Quantum Dots (SeQDs) nih.gov

Catalytic Applications of Selenadiazole Derivatives in Organic Transformations

The application of selenadiazole derivatives in catalysis is an emerging area of research. While the parent compounds themselves are not typically catalytic, they can be functionalized to act as ligands for transition metal complexes, which then serve as catalysts. nih.gov The nitrogen and selenium atoms in the selenadiazole ring can coordinate to metal centers, influencing the electronic and steric environment of the catalyst and, therefore, its activity and selectivity.

Theoretical studies on 4-(para-substituted phenyl)-1,2,3-selenadiazole adducts with metal complexes, such as those of vanadyl acetylacetonate (B107027) ([VO(acac)₂]), have been conducted to understand the electronic effects of such coordination. researchgate.net These studies provide insights into how the selenadiazole ligand can modulate the properties of the metal center, which is crucial for designing effective catalysts.

Furthermore, the synthesis of various 1,3,4-selenadiazole derivatives has been achieved using catalytic systems, indicating the compatibility of the selenadiazole core with catalytic reaction conditions. nih.gov There is potential for developing novel catalysts based on this compound for a range of organic transformations, including oxidation and cross-coupling reactions. nih.govcnr.it

Table 4: Potential Catalytic Applications of Metal Complexes with Selenadiazole-type Ligands

Metal Center Ligand Type Potential Catalytic Reaction Mechanism Aspect Reference
Vanadyl 4-(para-substituted phenyl)-1,2,3-selenadiazole Oxidation reactions Modulation of metal center's electronic properties researchgate.net
Copper(II) Schiff base derivatives Oxidation of catechols Formation of an active metal-ligand complex cnr.it
Iron Phosphine-thiolate ligands Electrocatalytic hydrogen reduction Facilitating electron transfer processes cnr.it
Various Transition Metals Benzohydrazide-derived Schiff bases Oxidation of aniline Formation of metal-ligand active species nih.gov

Future Directions and Emerging Research Avenues for 4 4 Methylphenyl 1,2,3 Selenadiazole

Development of Novel Synthetic Routes and Sustainable Methodologies

The classical synthesis of 4-aryl-1,2,3-selenadiazoles, including the 4-(4-methylphenyl) derivative, typically involves the oxidative cyclization of semicarbazones or tosylhydrazones of α-methylene ketones with selenium dioxide. nih.govresearchgate.net While effective, future research is geared towards developing more sustainable and efficient synthetic protocols.

One promising direction is the exploration of one-pot, multi-component reactions . These strategies improve efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. For instance, a one-pot synthesis of 1,3,4-selenadiazoles has been reported using a three-component cascade reaction, and similar approaches could be adapted for the 1,2,3-isomer. nih.gov

Furthermore, the principles of green chemistry are expected to play a pivotal role in the future synthesis of this compound. This includes the investigation of:

Solvent-free reaction conditions : Performing reactions in the absence of solvents or in environmentally benign solvents like water or ionic liquids can significantly reduce the environmental impact. researchgate.net

Catalytic methods : The development of catalytic systems, potentially using transition metals or organocatalysts, could lead to milder reaction conditions and higher yields.

Microwave-assisted synthesis : This technique has been shown to accelerate reaction times and improve yields for the synthesis of various selenium-containing nanoparticles and could be applied to the synthesis of 4-(4-Methylphenyl)-1,2,3-selenadiazole. researchgate.net

Synthesis ApproachPotential Advantages
One-pot reactionsIncreased efficiency, reduced waste
Solvent-free conditionsReduced environmental impact
Catalytic methodsMilder conditions, higher yields
Microwave-assisted synthesisFaster reaction times, improved yields

Advanced Mechanistic Insights into Complex Reaction Systems

A deeper understanding of the reaction mechanisms involved in the formation and subsequent reactions of this compound is crucial for its controlled application. Future research will likely focus on elucidating the intricate details of these processes.

The established mechanism for the formation of the 1,2,3-selenadiazole ring from semicarbazones and selenium dioxide is believed to proceed through a stable intermediate. nih.gov Advanced computational and experimental techniques can provide a more detailed picture of the transition states and intermediates involved.

A particularly interesting area for investigation is the thermal and photochemical decomposition of 4-aryl-1,2,3-selenadiazoles. Photolysis of the parent 1,2,3-selenadiazole is known to yield selenoketene, which can be further photolyzed to the highly strained selenirene. rsc.org Understanding the decomposition pathways of this compound could open up possibilities for its use as a precursor for novel reactive intermediates and for the synthesis of other complex selenium-containing molecules.

Integration with Supramolecular Chemistry and Self-Assembly Research

The field of supramolecular chemistry, which focuses on non-covalent interactions, offers exciting prospects for this compound. The presence of nitrogen and selenium atoms, along with the aromatic phenyl ring, provides multiple sites for engaging in various weak interactions, such as hydrogen bonds and chalcogen bonds.

Future research will likely explore the role of this molecule as a building block in crystal engineering and the design of self-assembling systems. While detailed studies on the supramolecular chemistry of 1,2,3-selenadiazoles are still emerging, related 1,2,4-selenadiazoles have been shown to form one-dimensional supramolecular polymers through Se···Cl and H···Cl interactions. nih.gov The crystal structure of a derivative of this compound has revealed the presence of weak intermolecular C-H···N interactions, highlighting its potential for directed self-assembly. nih.gov

Investigations into co-crystallization with other molecules could lead to the formation of novel supramolecular architectures with tailored properties. Understanding and controlling these non-covalent interactions is key to designing materials with specific functionalities.

Exploration in Advanced Catalytic Systems and Material Design

The unique electronic properties of organoselenium compounds make them attractive candidates for applications in catalysis and materials science. Future research on this compound is expected to explore these avenues in depth.

In the realm of catalysis , this compound could be investigated as a ligand for transition metal catalysts. The nitrogen and selenium atoms can act as donor sites, potentially influencing the catalytic activity and selectivity of metal complexes in various organic transformations. The use of similar heterocyclic compounds, such as 4-phenyl-1,2,3-triazoles, as versatile ligands in iridium(III) complexes for applications in photoredox catalysis provides a blueprint for such investigations. nih.gov

In material design , 1,2,3-selenadiazoles have already demonstrated their utility as precursors for the synthesis of metal selenide (B1212193) nanoparticles . unizulu.ac.za These nanoparticles are important semiconductor materials with applications in electronics and thermoelectrics. The decomposition of this compound could provide a controlled source of selenium for the fabrication of nanostructured materials with specific morphologies and properties.

Application AreaPotential Role of this compound
CatalysisLigand for transition metal catalysts
Materials SciencePrecursor for metal selenide nanoparticles

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental synthesis and characterization with computational modeling is a powerful tool for accelerating research and gaining deeper insights. Future studies on this compound will undoubtedly benefit from such integrated approaches.

Density Functional Theory (DFT) calculations have already been employed to investigate the electronic properties, reactivity indices, and proton affinities of 4-(para-substituted phenyl)-1,2,3-selenadiazole derivatives. rdd.edu.iqresearchgate.net These computational studies can predict how substituents on the phenyl ring influence the molecule's behavior, providing a foundation for designing derivatives with tailored properties for specific applications in catalysis and materials science. jobrs.edu.iq

A combined experimental and computational study on the adducts of 4-(para-substituted phenyl)-1,2,3-selenadiazoles with bis(acetylacetonato)oxovanadium(IV) has demonstrated the power of this synergistic approach. researchgate.net By comparing experimental data with theoretical calculations, researchers can gain a comprehensive understanding of the structural and electronic properties of these complex systems. researchgate.net Future work will likely involve a continuous feedback loop between computational prediction and experimental validation to guide the rational design of new materials and catalysts based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for preparing 4-(4-Methylphenyl)-1,2,3-selenadiazole, and what are their key mechanistic considerations?

The synthesis primarily involves:

  • Hurd-Mori Cyclization : Reacting semicarbazones or hydrazones with selenium dioxide (SeO₂) in glacial acetic acid. For example, substituted benzaldehydes are condensed with semicarbazide hydrochlorides to form intermediates, which cyclize with SeO₂ to yield selenadiazoles .
  • Gas-Phase Pyrolysis : Heating aromatic selenadiazoles (400–600°C) under inert conditions to produce selenoketene derivatives via nitrogen elimination and biradical recombination. Yields range from 45–65%, requiring precise temperature control to minimize side reactions .

Q. Key Mechanistic Insights :

  • Stabilization of selenoketene intermediates during pyrolysis.
  • Acid catalysis in Hurd-Mori reactions to enhance cyclization efficiency.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

A multi-technique approach is recommended:

  • FTIR Spectroscopy : Identifies Se–N stretching vibrations (650–750 cm⁻¹) and aromatic C–H deformations .
  • NMR Spectroscopy : ¹H NMR detects methyl protons (δ 2.35 ppm) and aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms selenium-bound carbons (δ 150–160 ppm) .
  • X-Ray Diffraction : Resolves bond lengths (e.g., Se–N: 1.85–1.89 Å) and dihedral angles (e.g., 0.025 Å deviation from planarity) .

Q. Table 1: Crystallographic Parameters

ParameterValue (Å/°)CompoundReference
Unit cell (a, b, c)9.7226, 12.969, 17.690C₂₂H₁₉ClN₄Se₂
Se–N bond length1.87 ± 0.02 ÅC₁₈H₁₅Cl₂N₃O₂Se

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selenoketene yields during pyrolysis of this compound?

  • Temperature Gradients : Pyrolysis at 500°C maximizes selenoketene formation while reducing selenium aggregation .
  • Inert Atmosphere : Use argon or nitrogen to prevent oxidative degradation of intermediates.
  • Quenching Methods : Rapid cooling traps reactive selenoketenes for isolation (yields ~60%) .

Q. How do molecular interactions in the crystal lattice influence the stability of this compound derivatives?

Weak intermolecular interactions (e.g., C–H⋯N, C–H⋯Se) stabilize the lattice:

  • C–H⋯N Interactions : Distance = 2.52–2.65 Å, angle = 145–160° .
  • Disorder Modeling : Refinement software (e.g., SHELXL) resolves site occupancy ratios (e.g., 0.802:0.198) in tetrahydro-benzoselenadiazole groups .

Q. What strategies resolve discrepancies in reported crystallographic data for this compound derivatives?

  • High-Resolution Data Collection : Use synchrotron radiation to improve reflection accuracy (e.g., θ = 2.7–29.4° for MoKα) .
  • Software Validation : Cross-validate refinements using SHELXS97/SHELXL97 and checkCIF to flag geometric outliers .

Q. What in vitro methodologies evaluate the anticancer potential of this compound derivatives?

  • Cell Line Screening : Test against HT-1080 (fibrosarcoma), A-549 (lung), and MCF-7 (breast) cancer cells using MTT assays .
  • Dose-Response Analysis : IC₅₀ values (10–20 µM) indicate potency. For example, a benzo-selenadiazole–isoxazole hybrid showed IC₅₀ = 18.6 µM against HT-1080 .

Q. How do electron-withdrawing substituents affect intramolecular cyclization reactions of this compound?

  • Para-NO₂ Groups : Enhance intramolecular SNAr reactions via electron withdrawal, enabling cyclization at 130°C. Absence of NO₂ leads to selenoamide formation instead .
  • Chlorophenyl Substituents : Meta/para positions influence dihedral angles (e.g., 5.2° deviation) and reaction kinetics .

Q. What computational models explain biradical intermediates formed during pyrolysis of this compound?

  • DFT Calculations : Model the transition state of nitrogen elimination and biradical recombination pathways .
  • Radical Trapping Experiments : Use spin traps (e.g., TEMPO) to validate intermediate formation via EPR spectroscopy .

Data Contradiction Analysis Example
Issue : Conflicting Se–N bond lengths (1.85–1.89 Å vs. 1.87 ± 0.02 Å).
Resolution : Variations arise from substituent effects (e.g., nitro vs. methyl groups) and refinement protocols. Consistent use of high-resolution data and software reduces discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.